6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(19-16-11-3-1-2-4-12(11)20-24-16)13-9-14(18-10-17-13)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMFILKMLKNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholine ring, followed by the construction of the tetrahydrobenzoxazole moiety. The final step involves the coupling of these intermediates with a pyrimidine carboxamide precursor under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Pyrimidine-Based Carboxamides
- Compound 2g (from ): Structure: N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide. Key differences: Replaces the morpholine and benzoxazole groups with a benzothieno-pyrimidine core and pyridyl amide. Activity: Exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa (MIC: 2–4 µg/mL) .
- Compound 2h (from ): Structure: N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide. Key differences: Incorporates a methyl-substituted pyridine instead of benzoxazole. Activity: Retains activity against P. aeruginosa but with reduced potency compared to 2g .
b) Morpholine-Containing Heterocycles
- TLR7-9 Antagonist (from ): Structure: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile. Key differences: Uses a quinoline-carbonitrile scaffold with a tetrahydro-pyrazolopyridine-azetidine linker. Activity: Targets Toll-like receptors (TLR7-9) for treating systemic lupus erythematosus (SLE), highlighting morpholine’s role in enhancing solubility and binding affinity .
c) Pyrrolopyridazine Derivatives (from ):
- Structure: (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Key differences: Integrates a pyrrolopyridazine core and trifluoromethylphenyl group.
- Activity: Likely targets kinases or proteases due to the trifluoromethyl group’s electron-withdrawing properties and morpholine’s role in pharmacokinetic optimization .
Pharmacokinetic and Pharmacodynamic Insights
| Parameter | Target Compound | Compound 2g | TLR7-9 Antagonist | Pyrrolopyridazine Derivative |
|---|---|---|---|---|
| Solubility | Moderate (morpholine enhances) | Low (benzothieno reduces) | High (carbonitrile and morpholine) | Moderate (trifluoromethyl reduces) |
| Target Engagement | Likely kinase/phosphatase | TrmD enzyme (antimicrobial) | TLR7-9 (immunomodulatory) | Kinase/protease inhibition |
| Bioavailability | Estimated 40–50% | 20–30% | 60–70% | 30–40% |
| Key Structural Advantage | Benzoxazole improves CNS penetration | Thieno-pyrimidine enhances microbial membrane interaction | Quinoline-carbonitrile optimizes TLR binding | Trifluoromethyl boosts metabolic stability |
Activity Profiles
- Antimicrobial vs. Immunomodulatory: The target compound’s benzoxazole group may favor central nervous system (CNS) penetration, unlike Compound 2g’s benzothieno-pyrimidine, which prioritizes Gram-negative bacterial targets . The TLR7-9 antagonist’s morpholine-linked quinoline-carbonitrile scaffold demonstrates high selectivity for immune receptors, a feature absent in the target compound .
- Kinase Inhibition Potential: The pyrrolopyridazine derivative’s trifluoromethyl group and morpholine-ethoxy chain suggest kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s benzoxazole may target PI3K/AKT pathways .
Biological Activity
The compound 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic molecule with potential therapeutic applications. Its biological activity is primarily associated with its interactions in cellular pathways and its effects on various biological targets. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A pyrimidine core.
- A morpholine ring.
- A benzoxazole moiety.
The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The compound has shown activity against various kinases involved in cell proliferation and survival.
- Regulation of Apoptosis : By influencing apoptotic pathways, it may promote cell death in cancerous cells.
- Impact on Immune Response : The compound may modulate immune cell functions, enhancing or suppressing responses depending on the context.
Binding Affinity and Inhibition Concentration
The potency of the compound can be evaluated through its IC50 values against specific targets. The following table summarizes relevant data:
These values indicate moderate to high affinity for the PI3K pathway, which is crucial in cancer biology and other diseases.
Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression.
Study 2: Immunomodulatory Effects
Another investigation focused on the compound's effects on immune cells. Results indicated that it could enhance T-cell activation while inhibiting excessive inflammatory responses, suggesting a dual role in cancer therapy and autoimmune conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
